molecular formula C21H26N4O6S2 B2425612 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide CAS No. 851978-53-5

4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide

Cat. No. B2425612
CAS RN: 851978-53-5
M. Wt: 494.58
InChI Key: QOIOQEQZQCPNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[d]thiazol . It is a complex organic molecule with a molecular formula of C21H26N4O6S2 and a molecular weight of 494.58. It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Thiazoles are important heterocyclics exhibiting various biological activities . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry .

Scientific Research Applications

Photodynamic Therapy and Photosensitizer Properties

  • Photodynamic Therapy: The compound has been found to be potentially useful in photodynamic therapy, particularly for the treatment of cancer. A related compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrated high singlet oxygen quantum yield, which is significant for Type II photosensitizers in cancer treatment using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Anticancer Potential: Various benzenesulfonamide derivatives have shown promising results in inhibiting cancer cell growth. For example, aminothiazole-paeonol derivatives displayed high anticancer potential against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
  • Enzyme Inhibition: Some benzenesulfonamide compounds have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme linked to cancer pathways (Röver et al., 1997).

Antibacterial and Antifungal Properties

  • Antimicrobial Screening: Compounds incorporating the thiazole ring, similar to the compound , have been explored for their antimicrobial properties. These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).
  • Antibacterial Activity: Some benzenesulfonamides have been reported to possess significant antibacterial activity against various bacterial strains (Thiyagarajan et al., 2015).

Other Applications

  • DNA Binding and Cleavage: Certain copper(II)-sulfonamide complexes have shown the ability to bind and cleave DNA, which is relevant for the development of anticancer drugs (González-Álvarez et al., 2013).
  • Tautomerism Studies: The structural analysis of certain benzenesulfonamide derivatives has contributed to the understanding of tautomerism, a chemical reaction that affects molecular structure (Beuchet et al., 1999).

properties

IUPAC Name

4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S2/c1-29-13-11-25(12-14-30-2)33(27,28)16-9-7-15(8-10-16)20(26)23-24-21-22-19-17(31-3)5-4-6-18(19)32-21/h4-10H,11-14H2,1-3H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIOQEQZQCPNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.